Ethyl butylacetylaminopropionate

Description

Properties

IUPAC Name |

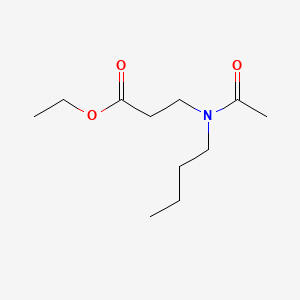

ethyl 3-[acetyl(butyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-4-6-8-12(10(3)13)9-7-11(14)15-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRKEAFHFMSHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCC(=O)OCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035753 | |

| Record name | Ethyl 3-(N-butylacetamido)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 108-110 °C at 0.2 mm Hg; 126-127 °C at 0.5 mm Hg | |

| Record name | Ethyl butylacetylaminopropionate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 7.0X10+4 mg/L at 20 °C, Soluble in n-heptane, dichloromethane, ethyl acetate, p-xylene, acetone, methanol | |

| Record name | Ethyl butylacetylaminopropionate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.15 Pa /1.1X10-3 mm Hg/ at 20 °C | |

| Record name | Ethyl butylacetylaminopropionate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to slightly yellowish liquid, Liquid at room temperature | |

CAS No. |

52304-36-6 | |

| Record name | Quwenzhi | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52304-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Insect repellent M 3535 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052304366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(N-butylacetamido)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL BUTYLACETYLAMINOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65GQA237EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl butylacetylaminopropionate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Less than -20 °C | |

| Record name | Ethyl butylacetylaminopropionate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Butylacetylaminopropionate (IR3535) from Beta-Alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Synthesis of a Widely Used Insect Repellent

Ethyl butylacetylaminopropionate, commercially known as IR3535®, is a synthetic insect repellent with a favorable safety profile, making it a common active ingredient in numerous consumer products.[1] Structurally derived from the naturally occurring amino acid β-alanine, its synthesis is a multi-step process that offers valuable insights into fundamental organic transformations.[2] This guide provides a detailed technical overview of the synthesis of IR3535 starting from β-alanine, exploring the underlying chemical principles, offering detailed experimental protocols, and discussing alternative manufacturing routes. The information presented herein is intended to equip researchers and chemical development professionals with the knowledge to understand, replicate, and potentially innovate upon the synthesis of this important molecule.

The Core Synthetic Strategy: A Three-Step Transformation

The most direct synthetic route from β-alanine to this compound involves a three-step sequence:

-

Esterification: The carboxylic acid functionality of β-alanine is converted to its ethyl ester, ethyl 3-aminopropanoate.

-

N-Butylation: A butyl group is introduced at the nitrogen atom of ethyl 3-aminopropanoate to yield ethyl 3-(butylamino)propanoate.

-

N-Acetylation: The secondary amine of ethyl 3-(butylamino)propanoate is acetylated to afford the final product, this compound.

This strategic sequence is designed to manage the reactivity of the functional groups present in the starting material and intermediates, ensuring high-yield transformations at each stage.

Step 1: Esterification of β-Alanine to Ethyl 3-Aminopropanoate

The initial step in the synthesis is the protection of the carboxylic acid group of β-alanine as an ethyl ester. This is a classic Fischer-Speier esterification, typically carried out in the presence of an acid catalyst in ethanol. The use of thionyl chloride (SOCl₂) in ethanol is a particularly effective method as it generates the acid catalyst (HCl) in situ and also acts as a dehydrating agent, driving the equilibrium towards the product.

Causality of Experimental Choices:

-

Ethanol as Solvent and Reagent: Ethanol serves as both the solvent for the reaction and the source of the ethyl group for the ester. Using it in excess helps to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.

-

Thionyl Chloride as Catalyst and Dehydrating Agent: Thionyl chloride reacts with ethanol to produce sulfur dioxide, hydrogen chloride, and ethyl chloride. The generated HCl protonates the carbonyl oxygen of β-alanine, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction of thionyl chloride with any water present also removes it from the system, further favoring ester formation.

Experimental Protocol: Synthesis of Ethyl 3-Aminopropanoate Hydrochloride

A robust method for the synthesis of ethyl 3-aminopropanoate hydrochloride is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, anhydrous ethanol (400 mL) is cooled to -10 °C in an ice-salt bath.

-

Catalyst Generation: Freshly distilled thionyl chloride (250 mL) is added dropwise to the stirred ethanol, maintaining the temperature at -10 °C. This exothermic reaction should be performed in a well-ventilated fume hood. After the addition is complete, the mixture is stirred for an additional 20 minutes at -10 °C.

-

Addition of β-Alanine: β-Alanine (82.56 g, 0.93 mol) is added portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Reflux: The reaction mixture is then heated to reflux and maintained at this temperature for 2 hours.

-

Work-up and Isolation: After cooling, the excess thionyl chloride is carefully removed by distillation. The remaining solution is concentrated to approximately half its original volume under reduced pressure. The resulting crude ethyl 3-aminopropanoate hydrochloride can then be purified by recrystallization.

| Parameter | Value | Reference |

| β-Alanine | 82.56 g (0.93 mol) | [3] |

| Anhydrous Ethanol | 400 mL | [3] |

| Thionyl Chloride | 250 mL | [3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 2 hours | [3] |

| Expected Product | Ethyl 3-aminopropanoate hydrochloride |

Step 2: N-Butylation of Ethyl 3-Aminopropanoate

The second stage of the synthesis involves the introduction of a butyl group onto the nitrogen atom of ethyl 3-aminopropanoate. This can be achieved through two primary methods: direct N-alkylation with a butyl halide or reductive amination with butanal.

Method A: Direct N-Alkylation with Butyl Bromide

This method involves the nucleophilic substitution of bromide from butyl bromide by the primary amine. A base is required to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed.

-

Choice of Base: A non-nucleophilic base such as potassium carbonate or triethylamine is typically used to avoid competition with the amine nucleophile. The base also drives the reaction forward by consuming the acid byproduct.

-

Solvent: A polar aprotic solvent like acetonitrile or DMF is suitable for this SN2 reaction, as it can dissolve the reactants but does not solvate the nucleophile as strongly as a protic solvent would.

Method B: Reductive Amination with Butanal

Reductive amination offers a more controlled method for N-alkylation and often results in higher yields of the mono-alkylated product, minimizing the formation of the di-butylated byproduct. The reaction proceeds via the initial formation of an imine intermediate between ethyl 3-aminopropanoate and butanal, which is then reduced in situ to the secondary amine.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reducing agents of choice for this transformation.[4] They are mild enough not to reduce the aldehyde starting material but are sufficiently reactive to reduce the iminium ion intermediate. This selectivity is crucial for the success of the one-pot reaction.

-

pH Control: The reaction is typically carried out under mildly acidic conditions (pH 6-7). This is a delicate balance: sufficient acid is needed to catalyze imine formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.

Experimental Protocol: Reductive Amination for the Synthesis of Ethyl 3-(butylamino)propanoate

A representative procedure for the reductive amination is as follows:

-

Reaction Setup: To a solution of ethyl 3-aminopropanoate (from the previous step, after neutralization of the hydrochloride salt) and butanal (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane, is added a catalytic amount of acetic acid.

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Sodium cyanoborohydride (1.2 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.

| Parameter | Value |

| Ethyl 3-aminopropanoate | 1.0 equivalent |

| Butanal | 1.1 equivalents |

| Sodium Cyanoborohydride | 1.2 equivalents |

| Solvent | Methanol or Dichloromethane |

| Catalyst | Acetic Acid (catalytic) |

| Expected Product | Ethyl 3-(butylamino)propanoate |

Spectroscopic Data for Ethyl 3-(butylamino)propanoate

| Spectroscopy | Characteristic Peaks | Reference |

| ¹H NMR (CDCl₃) | δ 4.15 (q, 2H), 2.85 (t, 2H), 2.65 (t, 2H), 2.50 (t, 2H), 1.45 (m, 2H), 1.35 (m, 2H), 1.25 (t, 3H), 0.90 (t, 3H) | [3] |

| ¹³C NMR (CDCl₃) | δ 172.5, 60.5, 49.5, 47.0, 36.5, 32.0, 20.5, 14.0, 13.9 | [3] |

| IR (neat) | 3300 cm⁻¹ (N-H stretch), 2960-2870 cm⁻¹ (C-H stretch), 1730 cm⁻¹ (C=O stretch, ester) | [3] |

Step 3: N-Acetylation of Ethyl 3-(butylamino)propanoate

The final step in the synthesis is the N-acetylation of the secondary amine, ethyl 3-(butylamino)propanoate, to yield this compound. This is typically achieved using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base.

Causality of Experimental Choices:

-

Acetylating Agent: Acetyl chloride is highly reactive and provides a rapid and efficient acetylation. Acetic anhydride is a less reactive but also effective alternative.

-

Base: A tertiary amine base like triethylamine or pyridine is used to neutralize the HCl or acetic acid byproduct of the reaction, preventing the protonation of the starting secondary amine and driving the reaction to completion.

Experimental Protocol: Synthesis of this compound (IR3535)

A standard laboratory procedure for the N-acetylation is as follows:

-

Reaction Setup: Ethyl 3-(butylamino)propanoate (1.0 equivalent) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or ethyl acetate. Triethylamine (1.2 equivalents) is then added to the solution.

-

Addition of Acetylating Agent: The solution is cooled in an ice bath, and acetyl chloride (1.1 equivalents) is added dropwise with stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

| Parameter | Value |

| Ethyl 3-(butylamino)propanoate | 1.0 equivalent |

| Acetyl Chloride | 1.1 equivalents |

| Triethylamine | 1.2 equivalents |

| Solvent | Dichloromethane |

| Expected Product | This compound (IR3535) |

Overall Synthetic Pathway from β-Alanine

Caption: Synthetic pathway from β-alanine to IR3535.

An Alternative Industrial Synthesis: The Michael Addition Approach

While the synthesis from β-alanine is a valid laboratory-scale approach, industrial production often favors a more convergent and atom-economical route. A common industrial synthesis of IR3535 starts from ethyl acrylate and butylamine.[5]

This process involves a one-pot reaction sequence:

-

Aza-Michael Addition: Butylamine undergoes a conjugate addition to the electron-deficient double bond of ethyl acrylate to form ethyl 3-(butylamino)propanoate. This reaction is often carried out without a catalyst or with a mild base.

-

In situ N-Acetylation: Following the Michael addition, an acetylating agent, such as acetyl chloride or acetic anhydride, is added directly to the reaction mixture to acetylate the newly formed secondary amine, yielding IR3535.

Causality of Experimental Choices:

-

Convergent Synthesis: This approach combines two steps into a single pot, reducing processing time, solvent usage, and waste generation, which are critical considerations for industrial-scale manufacturing.

-

Readily Available Starting Materials: Ethyl acrylate and butylamine are bulk chemicals that are more cost-effective than β-alanine, making this route economically advantageous for large-scale production.

Experimental Workflow: Michael Addition and Acetylation

Caption: Workflow for the industrial synthesis of IR3535.

Conclusion and Future Perspectives

The synthesis of this compound from β-alanine provides an excellent case study in multi-step organic synthesis, requiring careful consideration of protecting groups and reaction conditions. While this route is instructive and viable for laboratory-scale synthesis, the industrial production of IR3535 highlights the importance of process optimization, favoring more convergent and economically favorable pathways such as the Michael addition of butylamine to ethyl acrylate.

Future research in this area could focus on the development of greener and more sustainable synthetic methods. This might include the use of enzymatic catalysis for the esterification or amination steps, or the development of continuous flow processes to improve efficiency and safety. As the demand for safe and effective insect repellents continues to grow, so too will the need for innovative and environmentally responsible methods for their synthesis.

References

An In-Depth Technical Guide to the Multifaceted Mechanism of Action of Ethyl Butylacetylaminopropionate (IR3535) on Insect Olfactory and Neuromodulatory Systems

Abstract: Ethyl butylacetylaminopropionate, commonly known as IR3535®, is a widely utilized synthetic insect repellent with a favorable safety profile.[1] While its efficacy is well-documented, the precise molecular mechanisms underpinning its repellent action are multifaceted and continue to be an active area of research. This technical guide provides an in-depth exploration of the current scientific understanding of IR3535's mechanism of action, with a primary focus on its interactions with insect olfactory receptors. Furthermore, this guide delves into its broader effects on the insect nervous system, including its role as a modulator of gustatory receptors and its newly discovered synergistic activity with insecticides through muscarinic acetylcholine receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents detailed methodologies for pertinent assays, and offers a comprehensive overview of the complex interplay between IR3535 and insect chemosensory and neuromuscular systems.

Introduction: The Imperative for Understanding Repellent Mechanisms

The control of insect vectors that transmit devastating diseases such as malaria, dengue fever, and Zika virus remains a paramount global health challenge. Personal protective measures, including the use of topical insect repellents, are a cornerstone of disease prevention. IR3535, a biopesticide structurally based on the naturally occurring amino acid β-alanine, has been a key tool in this arsenal for decades.[1] A thorough comprehension of its mechanism of action at the molecular level is not merely an academic exercise; it is fundamental to the rational design of novel, more effective, and safer repellents and for the development of innovative vector control strategies. This guide moves beyond a surface-level description of repellency to provide a detailed examination of the molecular targets and physiological consequences of IR3535 exposure in insects.

The Olfactory System: A Primary Target for IR3535

The insect olfactory system is a exquisitely sensitive apparatus responsible for detecting volatile chemical cues that guide essential behaviors such as host-seeking, mating, and oviposition. This system is a primary target for many insect repellents, and IR3535 is no exception.[2] The prevailing evidence suggests that IR3535 does not possess a single, universal mode of action on olfactory receptors (ORs), but rather acts as a modulator of their activity.

Insurmountable Antagonism of Odorant Receptors

Seminal work by Bohbot and Dickens (2010) provided critical insights into the interaction of IR3535 with specific ORs from the yellow fever mosquito, Aedes aegypti.[3] Utilizing a heterologous expression system, they co-expressed Aedes aegypti odorant receptors (AaORs) with the obligatory co-receptor, Orco (Odorant receptor co-receptor), in Xenopus laevis oocytes. This system allows for the direct measurement of ion channel activity in response to odorants and repellents.

Their findings demonstrated that IR3535, along with another synthetic repellent, Picaridin, strongly inhibited the activation of two distinct ORs, AaOR2 and AaOR8, in the presence of their cognate odorants, indole and 1-octen-3-ol, respectively.[3] Notably, in the absence of these odorants, IR3535 did not activate the receptors, indicating it is not a direct agonist. This inhibitory action suggests that IR3535 functions as an insurmountable antagonist, effectively "jamming" the olfactory signal and rendering the insect unable to properly process host cues.[3] The broad inhibition of two highly divergent ORs suggests that IR3535 may target the conserved Orco co-receptor, a hypothesis that warrants further investigation.[3]

| Receptor Complex | Agonist (Concentration) | Repellent | IC50 (M) | Effect | Source |

| AaOR2 + AaOR7 | Indole (10⁻⁷ M) | IR3535 | ~10⁻⁴ | Inhibition | [3] |

| AaOR8 + AaOR7 | (R)-1-octen-3-ol (10⁻⁷ M) | IR3535 | ~10⁻⁴ | Inhibition | [3] |

| AaOR2 + AaOR7 | Indole (10⁻⁷ M) | Picaridin | ~10⁻⁴ | Inhibition | [3] |

| AaOR8 + AaOR7 | (R)-1-octen-3-ol (10⁻⁷ M) | Picaridin | ~10⁻⁴ | Inhibition | [3] |

Table 1: Inhibitory Effects of IR3535 and Picaridin on Aedes aegypti Odorant Receptors. The half-maximal inhibitory concentrations (IC50) show the potency of the repellents in blocking the odorant-induced response of the receptor complexes expressed in Xenopus oocytes.

Caption: Figure 1: IR3535 as an Antagonist of Olfactory Receptors.

A Multi-Modal Mechanism: Beyond Olfaction

While the olfactory system is a critical target, the action of IR3535 is not confined to the sense of smell. Emerging research has revealed its activity on other chemosensory and neuromodulatory pathways, painting a more complex picture of its repellent and physiological effects.

Gustatory Receptor Modulation

Insects not only smell with their antennae but also "taste" with gustatory receptors (GRs) located on their legs and mouthparts. These receptors play a crucial role in feeding decisions. Studies on the fruit fly, Drosophila melanogaster, have shown that bitter-sensing gustatory receptor neurons are essential for the detection of IR3535.[4] This suggests that in addition to its action as a spatial repellent, IR3535 also acts as a contact repellent by activating aversive taste pathways, deterring insects from biting. The co-administration of IR3535 and DEET has been shown to have synergistic repellent effects, which are mediated by these gustatory pathways.[4]

A Novel Target: Muscarinic Acetylcholine Receptors and Synergistic Insecticidal Activity

Perhaps one of the most groundbreaking discoveries in recent years is the action of IR3535 on muscarinic acetylcholine receptors (mAChRs) in the insect nervous system.[5][6] Research has demonstrated that at low concentrations, IR3535 can induce an increase in intracellular calcium in insect neurosecretory cells.[5] This effect is mediated through the orthosteric and allosteric sites of the M1-muscarinic receptor subtype. The resulting elevation in intracellular calcium enhances the sensitivity of nicotinic acetylcholine receptors (nAChRs) to neonicotinoid insecticides like thiacloprid.[5]

This finding is of profound significance as it positions IR3535 not just as a repellent, but as a potential synergistic agent that can enhance the efficacy of insecticides.[5][6] This synergistic interaction could allow for the use of lower concentrations of insecticides, potentially reducing the development of resistance and minimizing environmental impact.

Caption: Figure 2: Synergistic Action of IR3535 with Insecticides.

Experimental Protocols for Elucidating Repellent Mechanisms

The investigation of insect repellent mechanisms relies on a suite of specialized electrophysiological and molecular techniques. Below are detailed, step-by-step methodologies for key experiments relevant to the study of IR3535's mode of action.

Heterologous Expression of Olfactory Receptors in Xenopus oocytes

This technique is invaluable for studying the function of individual ORs in a controlled environment, free from the complexities of the native olfactory neuron.

Protocol:

-

cRNA Synthesis: Linearize plasmids containing the OR and Orco genes. Synthesize capped complementary RNA (cRNA) using an in vitro transcription kit. Purify and quantify the cRNA.

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Microinjection: Inject a precise amount of the OR and Orco cRNA mixture into the cytoplasm of stage V-VI oocytes. Incubate the injected oocytes for 3-7 days to allow for receptor expression.

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an oocyte in a recording chamber continuously perfused with buffer.

-

Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).

-

Apply odorants and/or repellents via the perfusion system and record the resulting inward currents, which correspond to the influx of cations through the activated OR channels.

-

-

Data Analysis: Measure the peak current amplitude in response to different concentrations of agonists and antagonists to generate dose-response curves and calculate EC50 and IC50 values.

Caption: Figure 3: Workflow for Heterologous Expression in Xenopus oocytes.

Single-Sensillum Recording (SSR)

SSR allows for the direct measurement of action potentials from individual olfactory sensory neurons (OSNs) within their native environment on the insect antenna.

Protocol:

-

Insect Preparation: Immobilize an insect (e.g., a mosquito) in a pipette tip with the head and antennae exposed. Secure the preparation on a microscope stage.

-

Electrode Placement: Insert a reference electrode (e.g., a tungsten wire) into the insect's eye. Use a micromanipulator to carefully insert a recording electrode into the base of a single olfactory sensillum.

-

Odor Delivery: Deliver pulses of odorants and/or repellents in a purified air stream directed at the antenna.

-

Recording: Record the extracellular electrical activity of the OSNs within the sensillum. The firing rates of individual neurons can often be distinguished by differences in spike amplitude.

-

Data Analysis: Quantify the change in spike frequency in response to the chemical stimuli compared to the baseline firing rate.

Electroantennography (EAG)

EAG provides a measure of the summed electrical potential from the entire antenna in response to an odorant, reflecting the overall activity of a large population of OSNs.

Protocol:

-

Antenna Preparation: Excise an antenna from an insect and mount it between two electrodes using conductive gel.

-

Odor Delivery: Deliver a puff of odorant-laden air over the antenna.

-

Recording: Record the resulting slow voltage change (the EAG response) across the antenna.

-

Data Analysis: Measure the amplitude of the EAG depolarization for different odorants and concentrations.

Future Directions and Conclusion

The mechanism of action of IR3535 is clearly more complex than a simple interaction with a single olfactory receptor. The current body of evidence points to a multi-modal action involving the antagonism of a broad range of olfactory receptors, the activation of aversive gustatory pathways, and a novel neuromodulatory effect that enhances the potency of certain insecticides. This multifaceted nature likely contributes to its broad efficacy against a variety of insect species.

Future research should aim to:

-

Identify the specific binding sites of IR3535 on both ORs and the Orco co-receptor through structural biology and molecular modeling.

-

Elucidate the downstream signaling pathways activated by IR3535 in gustatory neurons.

-

Explore the full potential of IR3535 as a synergistic agent with a wider range of insecticides and in field settings.

-

Utilize techniques like single-sensillum recording to further characterize the effects of IR3535 on the activity of specific olfactory sensory neurons in a wider range of vector species.

By continuing to unravel the intricate molecular interactions of IR3535, the scientific community can pave the way for the development of next-generation insect repellents and more effective, sustainable vector control strategies.

References

- 1. This compound - IR3535 - Descrizione [tiiips.com]

- 2. totalstop.ca [totalstop.ca]

- 3. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Orthosteric muscarinic receptor activation by the insect repellent IR3535 opens new prospects in insecticide-based vector control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Search of Synergistic Insect Repellents: Modeling of Muscarinic GPCR Interactions with Classical and Bitopic Photoactive Ligands - PMC [pmc.ncbi.nlm.nih.gov]

ethyl butylacetylaminopropionate biodegradability and environmental fate

An In-depth Technical Guide to the Biodegradability and Environmental Fate of Ethyl Butylacetylaminopropionate (IR3535®)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commercially known as IR3535®, is a synthetic insect repellent structurally inspired by the naturally occurring amino acid β-alanine.[1][2][3][4] Widely utilized in personal care products for protection against a range of biting insects, its adoption is driven by a robust safety profile and a favorable environmental footprint.[5][6] This technical guide provides a comprehensive analysis of the biodegradability and environmental fate of IR3535®. We will delve into its physicochemical properties, explore its degradation pathways in various environmental compartments, and detail the standardized methodologies used to assess its environmental impact. The narrative synthesizes data from regulatory assessments, peer-reviewed literature, and environmental modeling to offer a holistic view for the scientific community.

Introduction: The Scientific Profile of a Biopesticide

Developed by Merck KGaA, this compound (CAS 52304-36-6) is a synthetic repellent that functions by interfering with the sensory receptors of insects, effectively masking the chemical cues that attract them to a host.[2][7] Unlike traditional pesticides, IR3535® does not have an insecticidal mode of action; it repels without killing the target insects.[3]

Regulatory bodies, including the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), classify IR3535® as a biopesticide due to its structural relationship to a natural substance and its excellent safety record.[1][8] The World Health Organization (WHO) assigns it a Hazard Class U, indicating it is "unlikely to present acute hazard in normal use."[9] A key attribute underpinning its favorable regulatory and consumer profile is its ready biodegradability, which minimizes environmental persistence and ecological risk.[5][8][10]

Physicochemical Properties and Environmental Distribution

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These parameters dictate its partitioning between air, water, soil, and biota. The key properties of this compound are summarized below.

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C₁₁H₂₁NO₃[2][8] | - |

| Molecular Weight | 215.29 g/mol [2][8][11] | - |

| Appearance | Colorless, nearly odorless liquid[2][8][10] | Low potential for sensory pollution. |

| Water Solubility | 70 g/L (7.0 x 10⁴ mg/L) at 20°C[8][11] | High. Indicates a preference for the aqueous phase. |

| Vapor Pressure | 1.1 x 10⁻³ mm Hg at 20°C[11] | Low volatility. Unlikely to persist in the atmosphere. |

| Log P (Octanol-Water Partition Coefficient) | 1.7 at 23°C[8][11] | Low. Suggests a low potential for bioaccumulation in organisms. |

| Henry's Law Constant | 4.6 x 10⁻⁹ atm-m³/mol (estimated)[11] | Low. Indicates the substance will not readily volatilize from water. |

| Soil Adsorption Coefficient (Koc) | 36 (estimated)[11] | Very Low. Suggests very high mobility in soil and low adsorption to sediment. |

The combination of high water solubility, low Log P, and a low Henry's Law constant dictates that if IR3535® enters the environment, it will predominantly reside in the aqueous phase.[11] Its low estimated Koc value suggests it will not bind strongly to soil or sediment particles, indicating a potential for leaching but also greater bioavailability for microbial degradation.[11] The low Log P and an estimated Bioconcentration Factor (BCF) of 6 confirm that the potential for bioaccumulation in aquatic organisms is low.[11]

Assessment of Ready Biodegradability

A substance is classified as "readily biodegradable" if it can undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions. This is a critical indicator of low environmental persistence. The Organization for Economic Co-operation and Development (OECD) has established a series of stringent test guidelines (OECD 301 series) that serve as the global benchmark for this assessment.[12][13][14]

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The causality behind this experimental choice is its suitability for water-soluble, non-volatile compounds like IR3535®. It provides a direct measure of microbial activity through oxygen consumption.

Objective: To evaluate the ready biodegradability of this compound by measuring the biochemical oxygen demand (BOD) over a 28-day period.

Methodology:

-

Test System Preparation: A defined mineral medium is prepared and inoculated with a mixed population of microorganisms, typically sourced from activated sludge from a wastewater treatment plant.

-

Test Vessels: The test substance (IR3535®) is added to sealed test vessels containing the inoculated medium, serving as the sole nominal source of organic carbon. The typical concentration is 100 mg/L.

-

Controls:

-

Blank Control: Contains only the inoculum and mineral medium to measure endogenous respiration (background microbial activity).

-

Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to validate the viability and activity of the microbial inoculum.

-

Toxicity Control: Contains both the test substance and the reference substance to check for potential inhibitory effects of the test substance on the microorganisms.[15]

-

-

Incubation: Vessels are incubated at a constant temperature (22 ± 2°C) in the dark for 28 days.[12] Oxygen consumption is continuously measured using a respirometer.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the Theoretical Oxygen Demand (ThOD).

-

Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve ≥60% of its ThOD within a 28-day period. Crucially, this pass level must be reached within a "10-day window," which starts once 10% biodegradation is achieved.[12][13][15]

Workflow for OECD 301F Biodegradability Testing

Caption: Workflow for assessing ready biodegradability via the OECD 301F method.

This compound is widely reported to be biodegradable, which is a cornerstone of its environmental safety profile.[2][5][8] Some reports indicate it is fully biodegradable, with no traces left after 48 hours under certain conditions.[16][17]

Environmental Fate: Degradation and Compartmentalization

The environmental fate of IR3535® is determined by a combination of abiotic and biotic processes that transform and transport the molecule.

Abiotic Degradation

These processes involve degradation through non-biological factors like light and water.

-

Atmospheric Photodegradation: If released into the air, IR3535® is expected to exist solely as a vapor.[11] It is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of a mere 13 hours.[11] The molecule also contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight.[11]

-

Hydrolysis: The ester functional group in the molecule is susceptible to hydrolysis. However, under neutral environmental conditions (pH 7), this process is slow, with an estimated half-life of 3.8 years.[11] The rate increases under acidic conditions and is also expected to increase in alkaline environments.[9] Therefore, while hydrolysis contributes to degradation, it is not the primary rapid degradation pathway in most natural waters.

Biotic Degradation

This is the principal pathway for the ultimate removal of IR3535® from the environment.

-

Primary Biodegradation: The first and most significant metabolic step is the enzymatic hydrolysis of the ethyl ester linkage by microorganisms. This process mirrors the primary metabolic pathway observed in humans, where the molecule is rapidly and extensively converted to its main metabolite, 3-(N-butylacetamido)propanoic acid (referred to as IR3535®-free acid).[18][19][20]

-

Ultimate Biodegradation: Following the initial hydrolysis, microorganisms further break down the resulting acid and ethanol, ultimately converting the organic carbon into carbon dioxide, water, and biomass.

Primary Biodegradation Pathway of IR3535®

Caption: Microbial hydrolysis of IR3535® to its primary metabolite.

Environmental Compartmentalization

-

Water: Due to its properties, water is the primary environmental sink for IR3535®. Its presence has been detected in surface waters and even in swimming pool water, highlighting its direct release pathway.[2][21][22] Studies on its behavior during chlorination in water treatment have shown that it is not completely degraded and can form various disinfection by-products (DBPs), some of which are predicted to have mutagenic properties.[21][22]

-

Soil: With very high expected mobility, IR3535® is unlikely to persist in the upper soil layers.[11] It will either be biodegraded by soil microorganisms or potentially leach into groundwater. Volatilization from soil surfaces is not considered an important fate process.[11]

-

Air: Due to its low vapor pressure and rapid photodegradation, long-range atmospheric transport is not a concern.[11]

Ecotoxicity Profile

A crucial aspect of environmental fate is the potential impact on non-target organisms. IR3535® is noted for its favorable ecotoxicity profile. It is generally considered not toxic to aquatic organisms such as fish and algae at environmentally relevant concentrations.[1] This low aquatic toxicity, combined with its non-bioaccumulative nature, signifies a reduced risk to aquatic ecosystems compared to more persistent and toxic chemicals.

Conclusion

The environmental profile of this compound (IR3535®) is defined by its ready biodegradability and low potential for bioaccumulation. Its physicochemical properties—high water solubility and low soil adsorption—dictate that it will primarily reside in aqueous compartments where it is available for microbial degradation. The primary biotic degradation pathway is the rapid hydrolysis of its ester bond, leading to a more polar metabolite that is further mineralized. While abiotic processes like atmospheric photolysis contribute to its degradation, microbial action is the key driver of its environmental removal. This comprehensive analysis confirms that IR3535® has a low environmental persistence and a favorable ecotoxicological profile, substantiating its classification as an environmentally conscious choice among insect repellents.

References

- 1. rrlotion.com [rrlotion.com]

- 2. This compound (IR3535) [benchchem.com]

- 3. purpleturtle.co.uk [purpleturtle.co.uk]

- 4. This compound | 52304-36-6 [chemicalbook.com]

- 5. High Quality 99.2% this compound Liquid / BAAPE CAS 52304-36-6 Agrochemicals for [fortunachem.com]

- 6. qzebright.com [qzebright.com]

- 7. This compound [tiiips.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. extranet.who.int [extranet.who.int]

- 10. Natural mosquito repellent using this compound | Shop Naturally News Blog | Shop Naturally [shopnaturally.com.au]

- 11. This compound | C11H21NO3 | CID 104150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. bpcinstruments.com.cn [bpcinstruments.com.cn]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Biotransformation and toxicokinetics of the insect repellent IR3535® in male and female human subjects after dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Degradation of this compound (IR3535) during chlorination: Tentative identification and toxicity prediction of its disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

ethyl butylacetylaminopropionate as a biopesticide

An In-depth Technical Guide to Ethyl Butylacetylaminopropionate (IR3535®) as a Biopesticide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Ethyl 3-[N-acetyl-N-butyl]aminopropanoate, widely recognized by its trade name IR3535®, is a synthetic biopesticide that has become a cornerstone of modern insect repellent technology.[1][2] Developed by Merck KGaA in the 1970s and inspired by the structure of the naturally occurring amino acid β-alanine, IR3535® offers a compelling combination of broad-spectrum efficacy and an exceptional safety profile.[3][4] Classified as a biopesticide by the U.S. Environmental Protection Agency (EPA) and recommended by the World Health Organization (WHO), it stands as a scientifically validated alternative to traditional repellents like DEET.[1][3][5] This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, efficacy, safety, regulatory status, and application in the field, designed to equip researchers and developers with the critical knowledge for its utilization and further innovation.

Physicochemical and Molecular Profile

IR3535® is a synthetic derivative of β-alanine, an amino acid. This structural basis is fundamental to its classification as a biochemical pesticide.[1] Its physical and chemical properties make it highly suitable for topical formulations.

Chemical Identity:

-

IUPAC Name: ethyl 3-[acetyl(butyl)amino]propanoate[6]

Physical Properties: IR3535® is a practically colorless and odorless liquid.[3][5] This characteristic provides a significant cosmetic advantage in consumer products, as it results in a non-greasy feel on the skin and does not interfere with fragrances.[1] It is soluble in various organic solvents and partially soluble in water, allowing for versatile formulation in sprays, lotions, and wipes.[8][9] Unlike DEET, IR3535® is compatible with most plastics and synthetic fabrics, preventing damage to clothing and gear.[5][10][11]

Mechanism of Action: A Receptor-Level Interference

While the precise molecular mechanism of IR3535® is still an active area of research, the current scientific consensus points to its function as a modulator of arthropod sensory perception.[3][5][9] It does not have a toxic mode of action but rather functions by making the host unattractive to biting insects.[1]

The primary hypothesis is that IR3535® interferes with the olfactory receptors (ORs) on the antennae of insects like mosquitoes.[1][3][8][9][12] These receptors are tuned to detect host cues such as carbon dioxide and lactic acid. IR3535® is believed to act as an antagonist or a confusing agonist at these receptors, effectively masking the host's chemical signature and disrupting the insect's host-seeking behavior.[12] Some studies suggest it may also stimulate gustatory (taste) receptors, creating a feeding-deterrent response upon contact.[1] More recent research indicates that low concentrations of IR3535® may act on muscarinic acetylcholine receptors in insect neurosecretory cells, leading to downstream effects that sensitize other neural pathways.[13]

Caption: Proposed mechanism of IR3535® disrupting insect host-seeking behavior.

Spectrum of Efficacy: A Broad-Spectrum Biopesticide

IR3535® provides robust and long-lasting protection against a wide array of biting arthropods that are vectors for serious diseases.[5] Its efficacy is comparable to DEET and Picaridin for many key species, particularly when used in appropriate concentrations.[1]

Table 1: Efficacy of IR3535® Against Key Disease Vectors

| Target Arthropod | Species Example(s) | Typical Concentration | Documented Protection Time | Diseases Prevented |

| Mosquitoes | Aedes aegypti, Aedes albopictus | 20% | 7 - 10.3 hours[3][10][14][15] | Dengue, Zika, Chikungunya[5] |

| Culex quinquefasciatus | 20% | 7 - 13.7 hours[3][6][10] | West Nile Virus, Filariasis[5] | |

| Anopheles spp. | 20% | 3.8 - 9 hours (variable)[5][6][10][16][17] | Malaria[5] | |

| Ticks | Ixodes scapularis (Blacklegged tick) | 20% | 7 - 12.2 hours[1][14][15] | Lyme Disease[5] |

| Amblyomma americanum (Lone star tick) | 20% | ~7 hours[1] | Ehrlichiosis | |

| Flies & Others | Biting flies, Sand flies, Head lice | 10-20% | Effective, duration varies[5][10] | Leishmaniasis, various |

Note: Efficacy, particularly protection duration, is highly dependent on the formulation, applied dose, environmental conditions (temperature, humidity), and the specific arthropod species.[15][17] While highly effective against Aedes and Culex mosquitoes, some studies show a shorter protection window against certain Anopheles species compared to DEET.[3][5][6][16] However, advanced controlled-release formulations have demonstrated consistently high, long-duration efficacy.[14][15]

Toxicological Profile and Safety Assessment

The paramount advantage of IR3535® lies in its outstanding safety record, which has been validated over three decades of use in Europe and subsequent global adoption.[7]

Human Safety

Regulatory bodies have established that IR3535® has low acute toxicity for all routes of exposure (oral, dermal, inhalation).[1] It is not a skin irritant or a dermal sensitizer in humans.[1] The primary hazard noted is that the undiluted, technical-grade substance can be a serious eye irritant, a risk mitigated entirely in formulated consumer products and through proper handling.[1][10][18]

-

Genotoxicity & Carcinogenicity: Extensive testing has shown IR3535® to be non-genotoxic and non-carcinogenic.[19]

-

Developmental & Reproductive Toxicity: Animal studies show low developmental and reproductive toxicity.[18] It is considered safe for use by pregnant and breastfeeding women and children over 2 months of age, a recommendation supported by the WHO.[2]

-

Adverse Events: Since its introduction, there has not been a single report of significant adverse neurological or systemic effects in humans, underscoring its exceptional safety.[1]

Environmental Fate and Ecotoxicology

IR3535® is valued for its favorable environmental profile.[3][9][11]

-

Biodegradability: It is readily biodegradable, preventing accumulation in ecosystems.[5][12][17]

-

Aquatic Toxicity: The active substance is not classified as toxic to aquatic organisms such as fish or algae.[11]

-

Non-Target Organisms: Because registered products are applied directly to human skin with no outdoor environmental applications, exposure and risk to non-target insects (including pollinators), birds, and other wildlife are considered negligible.[20]

Regulatory Landscape: A Globally Approved Biopesticide

IR3535® has secured approval from major regulatory agencies worldwide, cementing its status as a trusted public health tool.

-

U.S. Environmental Protection Agency (EPA): Registered as a biopesticide since 1999.[1][2][5] The EPA's classification is based on its derivation from a natural substance and its non-toxic mode of action.[1]

-

European Chemicals Agency (ECHA): Approved for use in repellent products in Europe, where it has been available for over 30 years.[5]

-

World Health Organization (WHO): Recommends IR3535® as a safe and effective repellent for personal use, including in malaria-endemic areas.[5] It is classified as Class 'U', meaning it is "unlikely to present acute hazard in normal use".[1][11]

Experimental Protocol: Arm-in-Cage Repellency Assay

To ensure the trustworthiness of efficacy claims, repellent testing must follow a self-validating, standardized protocol. The arm-in-cage test is a widely accepted method for evaluating the Complete Protection Time (CPT) of a topical repellent against mosquitoes.

Objective

To determine the median Complete Protection Time (mCPT) of a 20% IR3535® formulation against Aedes aegypti under controlled laboratory conditions.

Materials

-

Test substance: 20% w/w IR3535® formulation.

-

Control: Placebo formulation (vehicle without active ingredient).

-

Test organisms: 200-250 host-seeking, non-blood-fed female Aedes aegypti mosquitoes (5-10 days old).

-

Test cage: 30x30x30 cm cage with stocking sleeve.

-

Human test subjects (screened for ethical considerations and providing informed consent).

-

Application supplies: Micropipette or syringe for precise dosing, gloves.

-

Timer and data recording sheets.

Step-by-Step Methodology

-

Subject Preparation: The volunteer's forearm is washed with unscented soap, rinsed thoroughly, and dried. An area of a specific size (e.g., 300 cm²) is marked on the forearm for application.

-

Dosing & Application: A precise dose of the 20% IR3535® formulation (e.g., 1.0 mL per 600 cm²) is applied evenly over the marked skin area. The subject must avoid touching the treated area. A control subject is treated with the placebo.

-

Initial Exposure (Time 0): Thirty minutes after application, the subject inserts the treated forearm into the mosquito cage for a 3-minute exposure period. Observers record the number of mosquitoes that land and the number that bite (probe).

-

Efficacy Criterion: The test is passed if zero bites are recorded. The time of the first confirmed bite marks the end of the protection period for that subject. A "confirmed bite" is defined as a mosquito probing the skin for at least 5 seconds or until engorgement begins.

-

Periodic Re-Exposure: The subject repeats the 3-minute exposure every 30 minutes until the first confirmed bite occurs.

-

Control Validation: A control subject with an untreated arm must receive a minimum number of bites (e.g., ≥5 bites in a 1-minute exposure) during the test period to validate that the mosquitoes are actively host-seeking. This step is critical for the self-validating nature of the protocol; if the control is not bitten, the test is invalid as the mosquito population may not be aggressive enough for a reliable result.

-

Data Analysis: The Complete Protection Time (CPT) for each subject is recorded. The median CPT (mCPT) for the test group is then calculated.

Caption: Standard workflow for an Arm-in-Cage mosquito repellency assay.

Conclusion: The Role of IR3535® in Modern Public Health

This compound (IR3535®) represents a significant achievement in the development of safe and effective biopesticides. Its robust efficacy against a broad spectrum of disease vectors, combined with an unparalleled safety profile for humans—including sensitive populations—and minimal environmental impact, positions it as a first-line active ingredient in personal protection.[7][9] For researchers and developers, IR3535® offers a versatile, reliable, and regulatory-approved platform for creating the next generation of insect repellents that meet the demands of both consumers and public health initiatives worldwide.

References

- 1. IR3535 Insect Repellent - FleaScience [fleascience.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound (IR3535) [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C11H21NO3 | CID 104150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. This compound - IR3535 - Descrizione [tiiips.com]

- 9. High Quality 99.2% this compound Liquid / BAAPE CAS 52304-36-6 Agrochemicals for [fortunachem.com]

- 10. poison.org [poison.org]

- 11. rrlotion.com [rrlotion.com]

- 12. bodyguardprotect.co.uk [bodyguardprotect.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Prolonged efficacy of IR3535 repellents against mosquitoes and blacklegged ticks in North America - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of the efficacy of 20% IR3535® with a sustained-release formulation and 25% DEET insect repellents against mosquitoes in a field setting in Ghana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insect Repellents Fact Sheet [npic.orst.edu]

- 19. extranet.who.int [extranet.who.int]

- 20. downloads.regulations.gov [downloads.regulations.gov]

The Non-Genotoxic Profile of IR3535®: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Establishing the Safety Benchmark for a Widely Used Biopesticide

Ethyl Butylacetylaminopropionate, commercially known as IR3535®, is a synthetic insect repellent structurally analogous to the naturally occurring amino acid β-alanine.[1] Its favorable safety profile, coupled with broad-spectrum efficacy, has led to its extensive use in personal care products for over three decades. For researchers and drug development professionals, understanding the toxicological profile of any active ingredient is paramount, with genotoxicity—the potential to damage genetic material—being a critical endpoint. This technical guide provides an in-depth analysis of the non-genotoxic potential of IR3535®, synthesizing data from regulatory assessments and outlining the standard battery of tests that form the basis of its safety classification.

The U.S. Environmental Protection Agency (EPA) has classified IR3535® as a biopesticide since 1999, a category noted for lower toxicity.[1] This classification is supported by a comprehensive toxicological database, which includes studies on acute, subchronic, developmental, and mutagenic effects.[2] Regulatory bodies, including the EPA and the World Health Organization (WHO), have consistently concluded that IR3535® is non-genotoxic based on a weight of evidence from standardized assays.[2][3] This guide will delve into the mechanistic underpinnings of this safety profile and the specific experimental protocols used to validate it.

Mechanistic Insights into the Non-Genotoxic Nature of IR3535®

The non-genotoxic potential of IR3535® is attributed to two primary factors: its chemical structure and its metabolic fate in the human body.

-

Structural Analogy to a Natural Amino Acid: IR3535® is a derivative of β-alanine, a naturally occurring amino acid. This structural similarity suggests a low potential for interaction with DNA, as the molecule does not possess reactive electrophilic groups typically associated with genotoxic compounds. Its mode of action as a repellent is non-toxic, interfering with insects' olfactory receptors rather than through a cytotoxic mechanism.[1][2]

-

Rapid Metabolism and Excretion: Upon dermal absorption, IR3535® is rapidly and extensively metabolized.[4] The primary metabolic pathway involves hydrolysis of the ethyl ester to its corresponding carboxylic acid, IR3535®-free acid, which is the principal metabolite detected in plasma and urine.[4] This rapid biotransformation prevents the parent compound from accumulating and potentially interacting with cellular macromolecules, including DNA. The high water solubility of the metabolite facilitates its efficient excretion from the body.[4]

Weight of Evidence: A Battery of Genotoxicity Assays

Caption: A diagram illustrating the weight of evidence approach for assessing the non-genotoxic potential of IR3535®.

Summary of Genotoxicity Test Battery for IR3535®

The following table summarizes the key assays conducted to evaluate the genotoxic potential of IR3535®. The results, as reported by regulatory agencies, have been consistently negative.[2][3][5]

| Assay Type | OECD Guideline | Endpoint Measured | Test System | Result | Reference |

| Bacterial Reverse Mutation Assay | 471 | Gene mutation (point mutations and frameshifts) | Salmonella typhimurium and Escherichia coli strains | Negative | [6] |

| In Vitro Chromosomal Aberration | 473 | Structural chromosome aberrations (clastogenicity) | Cultured mammalian cells (e.g., Chinese Hamster Ovary) | Negative | [5] |

| In Vivo Mammalian Erythrocyte Micronucleus Test | 474 | Chromosomal damage (clastogenicity and aneugenicity) | Rodent bone marrow erythrocytes | Negative | [2][3] |

Experimental Protocols: The Gold Standard in Genotoxicity Testing

To ensure the reliability and reproducibility of genotoxicity data, studies submitted for regulatory approval must adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed, step-by-step methodologies for the key assays used to assess the genotoxic potential of compounds like IR3535®.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This in vitro assay is a primary screen for point mutations and frameshift mutations.

Objective: To evaluate the potential of IR3535® to induce gene mutations in bacterial strains.

Methodology:

-

Strain Selection: Utilize a panel of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) with known mutations in the histidine or tryptophan operon, respectively.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Exposure:

-

Plate Incorporation Method: Mix the test substance at various concentrations, the bacterial culture, and molten top agar (with or without S9 mix). Pour this mixture onto minimal glucose agar plates.

-

Pre-incubation Method: Incubate the test substance, bacterial culture, and buffer (with or without S9 mix) at 37°C before adding the top agar and pouring onto plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) on the test plates and compare to the number of spontaneous revertant colonies on the negative control plates.

-

Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the mean number of revertants per plate and/or a reproducible increase at one or more concentrations.

Caption: A simplified workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay detects structural chromosomal damage in cultured mammalian cells.

Objective: To assess the potential of IR3535® to induce chromosomal aberrations in vitro.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO, human peripheral blood lymphocytes).

-

Treatment: Expose the cell cultures to at least three analyzable concentrations of IR3535®, both with and without S9 metabolic activation. Include appropriate negative and positive controls.

-

Exposure Duration:

-

Short-term treatment (3-6 hours): With and without S9.

-

Continuous treatment (approx. 1.5 normal cell cycles): Without S9.

-

-

Cell Harvest: At a predetermined time after treatment, add a metaphase-arresting agent (e.g., colcemid) to the cultures.

-

Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

-

Staining and Analysis: Stain the slides (e.g., with Giemsa) and analyze at least 200 well-spread metaphases per concentration and control group under a microscope. Score for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

Data Analysis: A substance is considered clastogenic if it induces a concentration-dependent and statistically significant increase in the percentage of cells with structural aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This in vivo assay is a key component of the test battery, as it accounts for the effects of metabolism, distribution, and excretion in a whole animal system.

Objective: To determine if IR3535® induces chromosomal damage or damage to the mitotic apparatus in the bone marrow of mammals.

Methodology:

-

Animal Model: Typically use rodents (mice or rats).

-

Dose Administration: Administer IR3535® (usually via oral gavage or intraperitoneal injection) to the animals at a minimum of three dose levels, along with negative and positive control groups. A preliminary range-finding study is often conducted to determine the maximum tolerated dose.

-

Treatment Schedule: Administer either a single treatment or two treatments 24 hours apart.

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate times after the final treatment (typically 24 and 48 hours).

-

Slide Preparation: Prepare smears of the bone marrow or blood cells on microscope slides and stain to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Microscopic Analysis: Score at least 4000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to total erythrocytes as an indicator of bone marrow toxicity.

-

Data Analysis: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control group.

Conclusion and Future Perspectives

It is important to note that while IR3535® itself is considered safe, one study using a computational (QSAR) model suggested that some of its disinfection by-products in chlorinated water could have mutagenic properties.[7] This highlights an area for further research, although it is distinct from the genotoxic potential of the parent compound as applied in consumer products.

For researchers and drug development professionals, the case of IR3535® serves as an exemplar of a well-characterized active ingredient with a strong safety profile. The consistent negative findings across the standard genotoxicity test battery provide a high degree of confidence in its use in consumer products.

References

- 1. IR3535 Insect Repellent - FleaScience [fleascience.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. tekenbeetziekten.nl [tekenbeetziekten.nl]

- 4. Biotransformation and toxicokinetics of the insect repellent IR3535® in male and female human subjects after dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (IR3535) [benchchem.com]

- 6. extranet.who.int [extranet.who.int]

- 7. Degradation of this compound (IR3535) during chlorination: Tentative identification and toxicity prediction of its disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Formulation Frontier: An In-Depth Technical Guide to the Solubility of Ethyl Butylacetylaminopropionate (IR3535®) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl butylacetylaminopropionate, widely known by its trade name IR3535®, is a synthetic insect repellent with a well-established safety profile and broad efficacy.[1][2][3] Its performance in topical formulations is intrinsically linked to its physicochemical properties, among which solubility in organic solvents is paramount for developing stable, effective, and aesthetically pleasing products. This guide provides a comprehensive technical overview of the solubility of this compound, synthesizing theoretical principles with practical experimental guidance. It is designed to empower researchers and formulation scientists with the knowledge to navigate the complexities of solvent selection and solubility determination, thereby accelerating the development of innovative insect repellent formulations.

Introduction: The Significance of Solubility in Formulating with this compound

This compound is a colorless to slightly yellowish, nearly odorless liquid that serves as a biocompatible alternative to other synthetic repellents.[2][3][4] Its molecular structure, derived from the amino acid β-alanine, contributes to its favorable safety and environmental profile.[5] The efficacy and user experience of a topical insect repellent are not solely dependent on the active ingredient itself, but also on the formulation's ability to deliver and maintain the active on the skin. Solubility is a critical determinant in this equation.

A thorough understanding of the solubility of this compound in various organic solvents is essential for:

-

Formulation Design: Ensuring the homogeneity and stability of solutions, lotions, sprays, and gels.

-

Efficacy Optimization: Influencing the release rate and bioavailability of the active ingredient on the skin.

-

Manufacturing Processes: Streamlining production by preventing precipitation and ensuring consistent product quality.

-

Regulatory Compliance: Providing fundamental physicochemical data required for product registration.[6]

This guide will delve into the theoretical underpinnings of this compound's solubility, present available quantitative data, and provide a detailed protocol for its experimental determination.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To comprehend the solubility of this compound, we must first examine its molecular structure and the resulting polarity and hydrogen bonding capabilities.

This compound possesses both polar and non-polar characteristics. The presence of an ester and an amide group introduces polar regions capable of dipole-dipole interactions and hydrogen bonding (as an acceptor). The butyl and ethyl chains, on the other hand, are non-polar and contribute to van der Waals forces. This amphiphilic nature dictates its solubility in a range of organic solvents.

-

Polar Solvents: Protic polar solvents, such as ethanol and propylene glycol, can act as hydrogen bond donors, interacting favorably with the oxygen and nitrogen atoms in the ester and amide groups of this compound. Aprotic polar solvents, like acetone and ethyl acetate, can engage in dipole-dipole interactions.

-

Non-Polar Solvents: Non-polar solvents, such as n-heptane and p-xylene, will primarily interact with the non-polar alkyl chains of the molecule through van der Waals forces.

The balance of these interactions determines the extent to which this compound will dissolve in a particular organic solvent. A solvent that can effectively interact with both the polar and non-polar regions of the molecule is likely to be a good solvent.

Caption: Molecular interactions governing the solubility of this compound.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that publicly available data is limited, and further experimental determination is often necessary for specific formulation needs.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Source |

| Water | Protic Polar | 70 g/L (7% w/v) | 20 | [4] |

| Water | Protic Polar | 6% | Room Temperature | [1] |

| Ethanol | Protic Polar | 50% | Room Temperature | [1] |

| Propylene Glycol | Protic Polar | 50% | Room Temperature | [1] |

| Isopropyl Myristate | Ester | 50% | Room Temperature | [1] |

| Paraffin Oil | Aliphatic Hydrocarbon | 3% | Room Temperature | [1] |

| n-Heptane | Aliphatic Hydrocarbon | Soluble | Not Specified | [7] |

| Dichloromethane | Halogenated Hydrocarbon | Soluble | Not Specified | [7] |

| Ethyl Acetate | Ester | Soluble | Not Specified | [7] |

| p-Xylene | Aromatic Hydrocarbon | Soluble | Not Specified | [7] |

| Acetone | Ketone | Soluble | Not Specified | [7] |

| Methanol | Protic Polar | Soluble | Not Specified | [7] |

Note: "Soluble" indicates that a significant amount dissolves, but a precise quantitative value was not provided in the cited source.

Experimental Protocol for Determining Solubility in Organic Solvents

This section outlines a detailed, step-by-step methodology for determining the solubility of this compound in an organic solvent. The protocol is based on the principles of the Collaborative International Pesticides Analytical Council (CIPAC) Method MT 181 for determining solubility in organic solvents.[8][9][10][11] This method is suitable for determining solubilities above 10 g/L.[9][11]

Principle

A known mass of this compound is treated with measured volumes of the organic solvent at a constant temperature until complete dissolution is observed. A preliminary test is conducted to estimate the approximate solubility, which then informs the quantities used in the definitive test.

Materials and Equipment

-

This compound (technical grade or higher)

-

Selected organic solvent(s) of analytical grade purity

-

Glass vials or flasks with stoppers

-

Calibrated pipettes or burettes

-

Analytical balance

-

Constant temperature bath or shaker

-

Vortex mixer

Experimental Workflow

Caption: Step-by-step workflow for the experimental determination of solubility.

Detailed Procedure

Part A: Preliminary Test

-

Sample Preparation: Accurately weigh approximately 0.1 g of this compound into a stoppered glass vial.

-

Solvent Addition: Add the selected organic solvent in small, measured increments (e.g., 0.1 mL) using a calibrated pipette.

-

Equilibration: After each addition, stopper the vial and mix thoroughly using a vortex mixer. Place the vial in a constant temperature bath (e.g., 20°C or 25°C) and allow it to equilibrate for at least 15 minutes.

-

Observation: Visually inspect the vial for complete dissolution of the liquid active ingredient. The absence of separate phases or cloudiness indicates complete dissolution.

-

Estimation: Record the total volume of solvent required to achieve complete dissolution. Use this to estimate the approximate solubility.

Part B: Definitive Test

-

Sample Preparation: Based on the preliminary test, weigh an appropriate amount of this compound into two separate vials for duplicate determinations. For example, if the estimated solubility is around 100 g/L, use 1 g of the active ingredient.

-

Solvent Addition: Add the solvent in measured increments, approaching the estimated volume from the preliminary test. As you get closer to the expected endpoint, reduce the volume of the increments to improve accuracy.

-

Equilibration: After each solvent addition, ensure thorough mixing and allow for equilibration at the constant temperature as described in the preliminary test.

-

Endpoint Determination: The endpoint is reached when the solution becomes completely clear and homogenous. Record the volume of solvent added.

-

Calculation: Calculate the solubility in g/L using the following formula:

Solubility (g/L) = (Mass of this compound (g) / Volume of Solvent (mL)) * 1000

-

Reporting: Report the solubility as a range based on the last two solvent additions (i.e., the volume at which dissolution was incomplete and the volume at which it was complete).

Self-Validating System and Trustworthiness

-

Duplicate Determinations: Conducting the definitive test in duplicate ensures the reproducibility of the results.

-

Constant Temperature: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

-

Equilibration Time: Allowing sufficient time for equilibration ensures that the measured solubility is the true thermodynamic solubility under the given conditions.

-

Purity of Materials: Using high-purity this compound and analytical grade solvents minimizes the influence of impurities on the results.

Practical Implications for Researchers and Drug Development Professionals

The solubility of this compound in organic solvents has direct and significant implications for the development of effective and commercially viable insect repellent products.

-